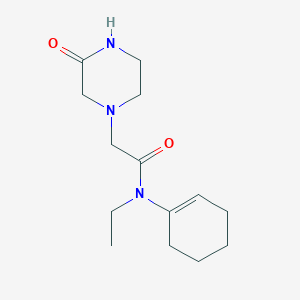![molecular formula C15H20BrN3O B7635632 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of quinazoline derivatives and has been synthesized using several methods.
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine for lab experiments is its potent activity against cancer cells and its low toxicity in normal cells. This makes it a promising candidate for further study and potential use in cancer treatment. However, its synthesis can be challenging and time-consuming, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area is the study of its potential use in combination with other anti-cancer agents for enhanced efficacy. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine has been reported in several studies. One of the most commonly used methods involves the reaction of 2,4-dibromobenzonitrile with 3-(2-methylpropoxy)propylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-aminobenzoic acid to obtain the final product. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine has been studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-11(2)9-20-7-3-6-17-15-13-8-12(16)4-5-14(13)18-10-19-15/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWQLTJNCAOMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)

![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)
![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)
